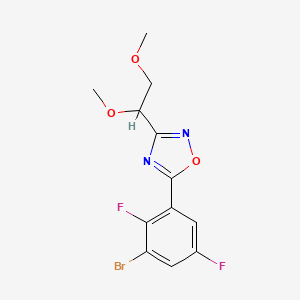![molecular formula C14H17N5O B7450074 1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea, commonly known as CPI-455, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, CPI-455 has gained significant attention from researchers due to its promising results in preclinical studies.
Mécanisme D'action
CPI-455 selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This results in the downregulation of several genes involved in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. In addition, CPI-455 has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI-455 is its selectivity for BET proteins, which reduces the risk of off-target effects. However, CPI-455 has limited solubility in water, which can make its administration in vivo challenging. In addition, CPI-455 has not yet been tested in clinical trials, and its long-term safety and efficacy are still unknown.
Orientations Futures
Several future directions for CPI-455 research include:
1. Investigating the efficacy of CPI-455 in combination with other chemotherapy agents.
2. Developing more water-soluble formulations of CPI-455 for in vivo administration.
3. Conducting clinical trials to evaluate the safety and efficacy of CPI-455 in cancer patients.
4. Studying the potential of CPI-455 as a treatment for other diseases, such as inflammatory disorders.
5. Investigating the role of BET proteins in cancer biology and identifying other potential targets for BET protein inhibition.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selective inhibition of BET proteins makes it a potential combination therapy option, and future research may reveal its efficacy in clinical trials. While CPI-455 has limitations, further investigation into its biochemical and physiological effects may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of CPI-455 involves a multi-step process that starts with the reaction of 6-cyclopropylpyridine-2-carboxylic acid with thionyl chloride and then with ethylenediamine. The resulting compound is then reacted with 4-chloro-1H-pyrazole to produce CPI-455.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that CPI-455 inhibits the activity of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in various types of cancer, and their inhibition has been shown to induce cell death and suppress tumor growth.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-10-8-16-17-9-10)19-13-3-1-2-12(18-13)11-4-5-11/h1-3,8-9,11H,4-7H2,(H,16,17)(H2,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFYSVAHGFWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)NC(=O)NCCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)